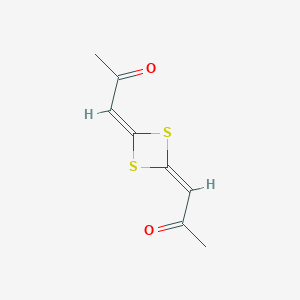
2-Propanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- is a unique organosulfur compound characterized by the presence of a 1,3-dithietane ring. This compound is notable for its distinctive structure, which includes two sulfur atoms and a ketone group. It is a colorless, crystalline solid with a melting point of approximately 105-106°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- typically involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by THF-borane reduction of the initially formed 1,3-dithietane 1-oxide . This method yields the desired compound through a series of well-defined steps, ensuring high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the dithietane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithietane derivatives.
Applications De Recherche Scientifique
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- involves its interaction with various molecular targets. The sulfur atoms in the dithietane ring can form chalcogen bonds with other molecules, influencing their reactivity and stability . Additionally, the ketone groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetrachloro-1,3-dithietane: A photochemically-formed dimer of thiophosgene.
Tetrakis(trifluoromethyl)-1,3-dithietane: Known for its unique fluorinated structure.
Uniqueness
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- stands out due to its combination of a dithietane ring and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52835-65-1 |
|---|---|
Formule moléculaire |
C8H8O2S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
1-[4-(2-oxopropylidene)-1,3-dithietan-2-ylidene]propan-2-one |
InChI |
InChI=1S/C8H8O2S2/c1-5(9)3-7-11-8(12-7)4-6(2)10/h3-4H,1-2H3 |
Clé InChI |
PCTLEPSQCWYMPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C1SC(=CC(=O)C)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


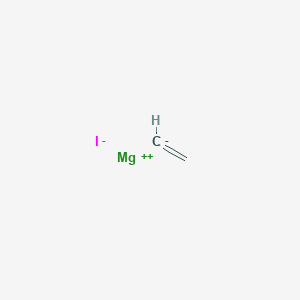
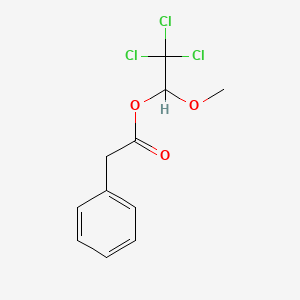
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
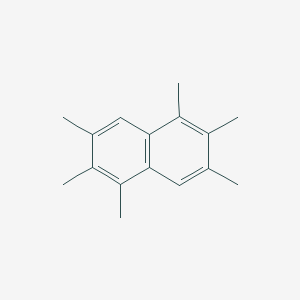
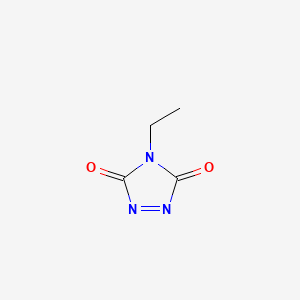
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
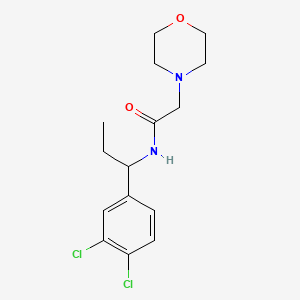

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

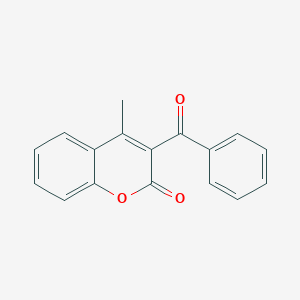
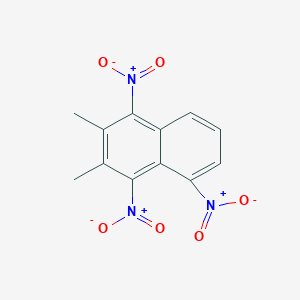
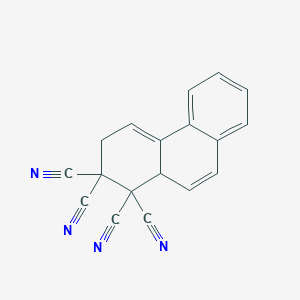
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
